methylene}bis(trimethylsilane) CAS No. 182363-69-5](/img/structure/B14268212.png)
{[Dimethyl(phenyl)silyl](iodo)methylene}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilane groups, along with an iodo-methylene linkage
Métodos De Preparación
The synthesis of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) typically involves multiple steps. One common synthetic route starts with the preparation of dimethyl(phenyl)silyl chloride, which is then reacted with trimethylsilyl lithium to form the corresponding trimethylsilyl derivative. The final step involves the introduction of the iodo-methylene group through a halogen exchange reaction using iodomethane under controlled conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of simpler silane compounds.
Substitution: The iodo-methylene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex organosilicon compounds.
Aplicaciones Científicas De Investigación
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its unique structure can be utilized to improve the delivery and efficacy of therapeutic agents.
Industry: It is used in the production of specialty polymers and coatings, providing enhanced properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) involves its ability to interact with various molecular targets through its reactive functional groups. The dimethyl(phenyl)silyl and trimethylsilane groups can form strong bonds with other molecules, facilitating the formation of stable complexes. The iodo-methylene group can undergo substitution reactions, allowing the compound to be modified and tailored for specific applications. The pathways involved include nucleophilic substitution, oxidative addition, and reductive elimination.
Comparación Con Compuestos Similares
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A simpler compound used in similar applications but lacks the iodo-methylene group.
Dimethyl(phenyl)silyl chloride: Similar in structure but does not have the trimethylsilane groups.
Iodomethyltrimethylsilane: Contains the iodo-methylene group but lacks the dimethyl(phenyl)silyl group.
The uniqueness of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
182363-69-5 |
|---|---|
Fórmula molecular |
C15H29ISi3 |
Peso molecular |
420.55 g/mol |
Nombre IUPAC |
[[dimethyl(phenyl)silyl]-iodo-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H29ISi3/c1-17(2,3)15(16,18(4,5)6)19(7,8)14-12-10-9-11-13-14/h9-13H,1-8H3 |
Clave InChI |
KKJYEUUUWJBBDN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
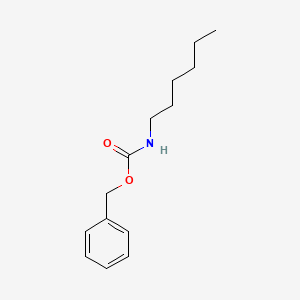
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
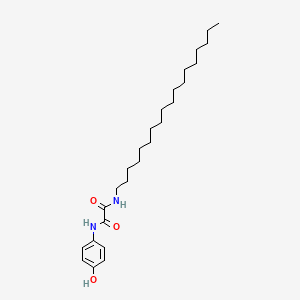
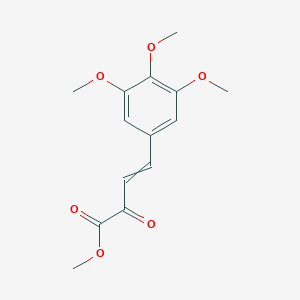
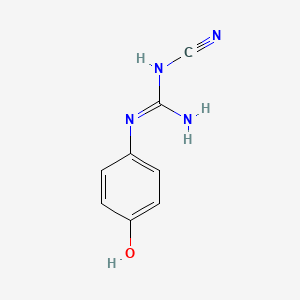
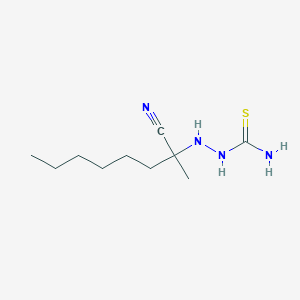
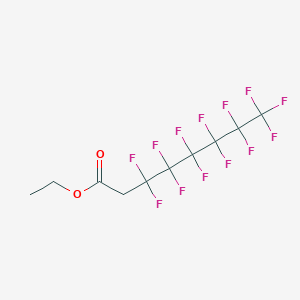

![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)


